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molecular formula C7H16ClNO B1455900 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride CAS No. 1357923-37-5

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

Cat. No. B1455900
M. Wt: 165.66 g/mol
InChI Key: CLMRAZFIFLFGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115127B2

Procedure details

To a solution of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (0.69 g, 3.01 mmol) in DCM (15 mL) and EtOAc (5 mL) was added 4 M HCl in dioxane (3.01 mL, 12.04 mmol). The reaction was stirred overnight at RT and then concentrated to generate 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride as a yellow oil (0.51 g, 102% yield).
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH:5]1[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1)([CH3:4])[CH3:3].[ClH:17].O1CCOCC1>C(Cl)Cl.CCOC(C)=O>[ClH:17].[NH:7]1[CH2:8][CH2:9][CH:5]([C:2]([OH:1])([CH3:4])[CH3:3])[CH2:6]1 |f:5.6|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
OC(C)(C)C1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.01 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.N1CC(CC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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